molecular formula C36H54O12 B120898 Andirobicin A glucoside CAS No. 151703-09-2

Andirobicin A glucoside

Cat. No. B120898
M. Wt: 678.8 g/mol
InChI Key: FSGJPKCVUUKVDV-IRFBWZKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andirobicin A glucoside is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound is a glycosylated derivative of andirobicin, which is a potent antitumor agent. Andirobicin A glucoside has attracted significant attention due to its unique chemical structure and promising biological activities.

Scientific Research Applications

  • New Norcucurbitacin and Heptanorcucurbitacin Glucosides from Fevillea trilobata

    • Research Focus: The study focused on isolating compounds from Fevillea trilobata, including a new norcucurbitacin glucoside named andirobicin A glucoside.
    • Findings: Andirobicin A glucoside was established as a norcucurbitacin glucoside with a specific molecular structure.
    • Implications: This research contributes to the understanding of the chemical constituents of Fevillea trilobata and their potential applications in various fields.
    • Source: (Valente et al., 1993).
  • Norcucurbitacin Gentiobiosides from Fevillea trilobata

    • Research Focus: Investigation of new norcucurbitacin glycosides from Fevillea trilobata, including andirobicin A gentiobioside.
    • Findings: The study identified andirobicin A gentiobioside, contributing to the understanding of the chemical diversity in Fevillea trilobata.
    • Source: (Valente et al., 1994).
  • Supplementation of Cryomedium with Ascorbic Acid-2-Glucoside (AA2G) Improves Human Sperm Post-Thaw Motility

    • Research Focus: The efficacy of ascorbic acid-2-glucoside (AA2G) in cryomedium for preserving human sperm motility.
    • Findings: AA2G-supplemented samples showed improved sperm motility preservation after freezing.
    • Implications: AA2G, a glucoside similar to andirobicin A glucoside, demonstrates the potential application of glucosides in reproductive medicine.
    • Source: (Jenkins et al., 2011).
  • Therapeutic Effect of Andiroba Oil (Carapa guianensis Aubl.) Against Oral Mucositis

    • Research Focus: Healing activity of andiroba oil, which may contain glucoside compounds, in treating oral mucositis.
    • Findings: Treatment with andiroba oil showed promising results in reducing the degree of oral mucositis.
    • Implications: This study underscores the potential medicinal applications of plant-derived glucosides in treating oral conditions.
    • Source: (Wanzeler et al., 2018).
  • Signaling Pathways Activated by Daunorubicin

    • Research Focus: Understanding the signaling events regulated by the anthracycline daunorubicin, a compound related to glucosides.
    • Findings: Identified multiple signaling pathways affected by daunorubicin.
    • Implications: This research provides insights into the biological activities and potential applications of glucoside-related compounds in cancer treatment.
    • Source: (Laurent & Jaffrézou, 2001).

properties

CAS RN

151703-09-2

Product Name

Andirobicin A glucoside

Molecular Formula

C36H54O12

Molecular Weight

678.8 g/mol

IUPAC Name

(8S,9R,13R,16R,17R)-17-[(E,2R)-2,3-dihydroxy-6-methoxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C36H54O12/c1-17-18-9-10-23-33(4)14-20(38)30(36(7,45)24(39)11-12-32(2,3)46-8)34(33,5)15-25(40)35(23,6)19(18)13-21(26(17)41)47-31-29(44)28(43)27(42)22(16-37)48-31/h11-13,20,22-24,27-31,37-39,41-45H,9-10,14-16H2,1-8H3/b12-11+/t20-,22-,23+,24?,27-,28+,29-,30+,31-,33?,34-,35+,36+/m1/s1

InChI Key

FSGJPKCVUUKVDV-IRFBWZKWSA-N

Isomeric SMILES

CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5[C@](C)(C(/C=C/C(C)(C)OC)O)O)O)C)C)C

SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C

Canonical SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C

synonyms

19-nor-1,2,3,4,5,10-dehydro-25-methoxy-2-O-glucopyranosyl-3,16,20,22-tetrahydroxy-11-oxocucurbit-23-ene
andirobicin A glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andirobicin A glucoside
Reactant of Route 2
Andirobicin A glucoside
Reactant of Route 3
Andirobicin A glucoside
Reactant of Route 4
Andirobicin A glucoside
Reactant of Route 5
Andirobicin A glucoside
Reactant of Route 6
Andirobicin A glucoside

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